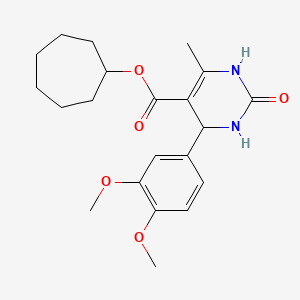![molecular formula C21H31N3O3 B5159817 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone, also known as SCH-23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in the 1970s and has since been widely used in scientific research for its ability to block the effects of dopamine on D1 receptors. In
Mechanism of Action
The mechanism of action of 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone is based on its ability to selectively bind to dopamine D1 receptors and block the effects of dopamine. This receptor is a G protein-coupled receptor that is coupled to the adenylate cyclase pathway. By blocking the activation of this pathway, this compound reduces the production of cyclic AMP, which is a second messenger involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its ability to block dopamine D1 receptors. This receptor is involved in the regulation of motor function, cognition, and reward. By blocking the effects of dopamine on this receptor, this compound has been shown to reduce motor activity, impair cognitive function, and decrease the rewarding effects of drugs of abuse.
Advantages and Limitations for Lab Experiments
The advantages of using 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone in lab experiments are related to its potency and selectivity for dopamine D1 receptors. This allows researchers to selectively block the effects of dopamine on this receptor and study its role in various physiological and pathological conditions. The limitations of using this compound in lab experiments are related to its potential off-target effects and the need to carefully control for experimental variables.
Future Directions
For research include investigating the role of dopamine D1 receptors in social behavior and developing more selective dopamine D1 receptor antagonists.
Synthesis Methods
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone is synthesized through a series of chemical reactions involving piperidine, phenethylamine, and piperazine. The final product is a white crystalline powder that is soluble in water and ethanol. The synthesis method for this compound is well-established and has been used for many years in the production of this compound.
Scientific Research Applications
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone has been widely used in scientific research for its ability to selectively block dopamine D1 receptors. This receptor is involved in the regulation of motor function, cognition, and reward. By blocking the effects of dopamine on this receptor, this compound has been used to study the role of dopamine in various physiological and pathological conditions, including Parkinson's disease, schizophrenia, and drug addiction.
properties
IUPAC Name |
5-[4-(2-methoxyethyl)piperazine-1-carbonyl]-1-(2-phenylethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-27-16-15-22-11-13-23(14-12-22)21(26)19-7-8-20(25)24(17-19)10-9-18-5-3-2-4-6-18/h2-6,19H,7-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDAEAVPEFIPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)C2CCC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5159768.png)
![3-ethyl-5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159771.png)


![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)

![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)

![ethyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5159838.png)